5-Methoxy-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
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Overview
Description
5-Methoxy-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound consists of a pyrimidine ring substituted with a methoxy group and a tetrahydropyridinyl moiety, making it a versatile molecule for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 4-piperidone.
Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with 4-piperidone in the presence of a base such as potassium carbonate (K2CO3) to form the intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using sodium methoxide (NaOCH3) in methanol to introduce the methoxy group at the 5-position of the pyrimidine ring.
Cyclization: The final step involves cyclization of the intermediate to form the desired this compound under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced tetrahydropyridinyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Methoxy-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- 5-Methoxy-2-(1,2,3,4-tetrahydropyridin-4-yl)pyrimidine
- 5-Methoxy-2-(1,2,3,5-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
5-Methoxy-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both methoxy and tetrahydropyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-methoxy-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H13N3O/c1-14-9-6-12-10(13-7-9)8-2-4-11-5-3-8/h2,6-7,11H,3-5H2,1H3 |
InChI Key |
FHDADJQOYSGZQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C2=CCNCC2 |
Origin of Product |
United States |
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